HMPL-523 -

HMPL-523

Catalog Number: EVT-1492183
CAS Number:
Molecular Formula: C29H23ClN2O3S
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HMPL-523 is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration of Syk inhibitor HMPL-523, this agent binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation.
Synthesis Analysis

The synthesis of sovleplenib involves several key steps that focus on creating a compound with high selectivity for spleen tyrosine kinase. While the exact synthetic pathway is proprietary and not fully disclosed in public literature, it typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that can be modified through various organic reactions.
  2. Key Reactions: Common techniques likely employed include:
    • Coupling Reactions: To form the desired triazolopyridine structure.
    • Functional Group Modifications: Such as alkylation or acylation to enhance potency and selectivity.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for clinical use.

Technical details about the exact methods used in the synthesis are often protected under intellectual property laws, limiting public access to comprehensive methodologies .

Molecular Structure Analysis

Sovleplenib's molecular structure is characterized by a triazolopyridine scaffold, which is essential for its activity as a spleen tyrosine kinase inhibitor.

  • Molecular Formula: C₁₃H₁₃N₅O
  • Molecular Weight: Approximately 245.27 g/mol
  • Key Features:
    • A triazole ring that contributes to its binding affinity.
    • A pyridine moiety that enhances solubility and bioavailability.

The three-dimensional conformation of sovleplenib allows it to effectively fit into the active site of spleen tyrosine kinase, thereby inhibiting its enzymatic activity .

Chemical Reactions Analysis

Sovleplenib primarily functions through competitive inhibition of the spleen tyrosine kinase. The chemical reactions involved in its mechanism of action include:

  1. Binding to Active Site: Sovleplenib binds to the ATP-binding site of spleen tyrosine kinase, preventing ATP from interacting with the enzyme.
  2. Inhibition of Phosphorylation: By blocking this interaction, sovleplenib inhibits the phosphorylation of downstream signaling molecules that are critical for cell proliferation and survival.

These reactions are fundamental to its therapeutic effects in conditions like primary immune thrombocytopenia and potentially other autoimmune disorders .

Mechanism of Action

The mechanism of action of sovleplenib involves several steps:

  1. Inhibition of Spleen Tyrosine Kinase Activity: By binding to the active site of the kinase, sovleplenib prevents phosphorylation events that would normally activate pathways leading to immune cell activation and proliferation.
  2. Reduction in Immune Response: This inhibition leads to decreased signaling through pathways associated with B-cell receptor activation, which is particularly relevant in autoimmune conditions where excessive immune responses are detrimental.
  3. Clinical Implications: The inhibition results in increased platelet counts in patients with primary immune thrombocytopenia by modulating immune responses that lead to platelet destruction .
Physical and Chemical Properties Analysis

Sovleplenib exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide but may have variable solubility in aqueous environments.
  • Stability: The compound demonstrates stability under physiological conditions, which is crucial for its therapeutic application.
  • pH Sensitivity: The compound's solubility may vary with pH, influencing its absorption profile during oral administration.
Applications

Sovleplenib has significant potential applications in scientific research and clinical practice:

  1. Primary Immune Thrombocytopenia Treatment: Clinical trials have shown promising results for sovleplenib in increasing platelet counts among patients who have not responded adequately to other treatments.
  2. Autoimmune Disorders: Given its mechanism of action, there is potential for sovleplenib to be explored in other autoimmune conditions where spleen tyrosine kinase plays a role.
  3. Cancer Therapy: Its ability to inhibit cell signaling pathways could be leveraged in treating certain hematological malignancies where abnormal activation of these pathways contributes to disease progression.

The ongoing clinical trials will further elucidate its efficacy and safety profile, paving the way for broader applications in medical practice .

Introduction to HMPL-523

Discovery and Development as a Novel Therapeutic Agent

HMPL-523 (sovleplenib) is an orally bioavailable, small-molecule inhibitor of spleen tyrosine kinase (Syk) discovered and developed by HUTCHMED through proprietary structure-based drug design. Its development aimed to overcome limitations of first-generation Syk inhibitors like fostamatinib, which exhibited poor kinase selectivity linked to off-target toxicities (e.g., hypertension and severe diarrhea). Medicinal chemistry efforts focused on optimizing the compound’s core pyrido[3,4-b]pyrazine scaffold to enhance Syk binding affinity while minimizing interactions with unrelated kinases. This yielded a highly selective inhibitor with an enzymatic IC₅₀ of 25 nM against Syk and >100-fold selectivity over closely related kinases like ZAP-70. Preclinical pharmacokinetic studies demonstrated favorable oral absorption, linear dose-exposure relationships, and extensive tissue distribution—properties critical for targeting immune cells in lymphoid organs [7] [8].

Role of Spleen Tyrosine Kinase (Syk) in Immune Regulation and Oncogenesis

Syk is a non-receptor tyrosine kinase ubiquitously expressed in hematopoietic cells, serving as a central signaling node for immunoreceptors including:

  • B-cell receptors (BCRs): Syk activation triggers downstream pathways (PI3K, MAPK, PLCγ2, NF-κB) governing B-cell proliferation, survival, and antibody production [6].
  • Fcγ receptors (FcγRs): Syk mediates FcγR-dependent phagocytosis of antibody-coated platelets (in ITP) or red blood cells (in autoimmune hemolytic anemia) [1] [8].
  • Other receptors: Including integrins and C-type lectins.

In oncogenesis, aberrant Syk activation drives B-cell malignancies by promoting survival of malignant clones. In vitro, Syk inhibition induces apoptosis in diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma lines [6]. Syk’s dual role in autoimmunity and hematologic cancers positioned HMPL-523 as a therapeutic candidate for both disease categories.

Rationale for Syk Inhibition in Autoimmune Disorders and Hematologic Malignancies

The mechanistic rationale for Syk inhibition is particularly compelling in immune thrombocytopenia (ITP) and related conditions:

  • Autoimmune disorders: In ITP, autoantibodies opsonize platelets, leading to FcγR-mediated phagocytosis by splenic macrophages. Syk inhibition blocks FcγR signaling, interrupting platelet destruction [1] [2].
  • B-cell malignancies: Constitutive BCR signaling sustains tumor survival in subsets of DLBCL and follicular lymphoma. Syk acts upstream of Bruton’s tyrosine kinase (BTK) and PI3Kδ, providing a complementary therapeutic target [6].

HMPL-523’s high selectivity and tissue penetration offered potential advantages over existing therapies like rituximab (anti-CD20) or thrombopoietin receptor agonists, which exhibit variable response rates and durability issues [3].

Properties

Product Name

HMPL-523

Molecular Formula

C29H23ClN2O3S

SMILES

Unknown

Synonyms

HMPL-523; HMPL 523; HMPL523.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.